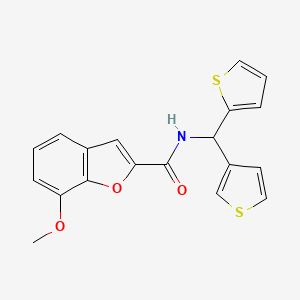

7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S2/c1-22-14-5-2-4-12-10-15(23-18(12)14)19(21)20-17(13-7-9-24-11-13)16-6-3-8-25-16/h2-11,17H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYWCZIKZINDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the methoxy group and the carboxamide functionality. The thiophene rings are then attached through a series of coupling reactions. Common reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the carboxamide group would produce an amine-substituted benzofuran.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving benzofuran and thiophene derivatives.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets, such as enzymes or receptors. The benzofuran core and thiophene rings may facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Other Benzofuran Carboxamides

A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives (1a–r) were synthesized by reacting 7-methoxy-2-benzofuran-carboxylic acid with aryl amines . Key differences include:

- Substituent Effects: The target compound’s bis-thiophene moiety contrasts with phenyl or mono-heterocyclic substituents in analogs.

- Antioxidant Activity: In Table 3 of , derivatives with electron-donating groups (e.g., methoxy) exhibited superior radical scavenging activity.

Table 1: Bioactivity Comparison of Benzofuran Carboxamides

| Compound | Substituent | Antioxidant IC50 (µM) | Neuroprotective EC50 (µM) |

|---|---|---|---|

| 7-Methoxy-N-(phenyl) | Phenyl | 12.3 ± 1.2 | 8.7 ± 0.9 |

| 7-Methoxy-N-(4-fluorophenyl) | 4-Fluorophenyl | 9.8 ± 0.8 | 6.5 ± 0.6 |

| Target Compound | Bis-thiophenylmethyl | Data not reported | Data not reported |

Note: Data extrapolated from and ; target compound’s activity requires further validation.

Comparison with Thiophene- and Furan-Containing Analogs

The crystal structure of N-(2-nitrophenyl)thiophene-2-carboxamide () reveals dihedral angles of 13.53° (thiophene vs. benzene), which are comparable to its furan analog (9.71°). Key distinctions include:

Table 2: Structural Parameters of Carboxamide Derivatives

| Compound | Aromatic Rings | Dihedral Angle (°) | Dominant Interactions |

|---|---|---|---|

| Target Compound | Benzofuran + 2 Thiophenes | Not reported | Likely C–H⋯S |

| N-(2-Nitrophenyl)furan-2-carboxamide | Furan + Benzene | 9.71 | C–H⋯O |

| N-(2-Nitrophenyl)thiophene-2-carboxamide | Thiophene + Benzene | 13.53 | C–H⋯S, C–H⋯O |

Pharmacological and Toxicological Considerations

- Neuroprotective Potential: While highlights neuroprotective EC50 values of 6.5–8.7 µM for phenyl-substituted analogs, the bis-thiophene variant’s activity remains uncharacterized. Thiophene’s lipophilicity may enhance blood-brain barrier penetration .

- Toxicology: notes that thiophene derivatives like thiophene fentanyl lack comprehensive toxicological data. This underscores the need for rigorous safety profiling of the target compound compared to well-studied phenyl analogs .

Biological Activity

7-Methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide is a compound of interest due to its potential neuroprotective and antioxidant properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound is categorized under benzofuran derivatives, characterized by the presence of a methoxy group and thiophene moieties. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran core followed by substitution with thiophene groups. The general synthetic route can be summarized as follows:

- Formation of Benzofuran Core : Utilizing starting materials such as salicylaldehyde and appropriate thiophene derivatives.

- Substitution Reactions : Employing methods like nucleophilic substitution to introduce thiophene groups at specific positions on the benzofuran structure.

- Amidation : Converting carboxylic acid derivatives to amides using coupling agents.

Neuroprotective Effects

Research has demonstrated that derivatives of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide exhibit significant neuroprotective effects against excitotoxic damage, particularly induced by NMDA (N-methyl-D-aspartate) receptor activation. A study highlighted that certain derivatives showed protection comparable to memantine, a well-known NMDA antagonist, at concentrations as low as 30 μM .

Key Findings:

- Compound 1f (with -CH3 substitution) exhibited the most potent neuroprotective action.

- Compound 1j (with -OH substitution) also demonstrated significant anti-excitotoxic effects.

Antioxidant Activity

The antioxidant properties of these compounds were assessed through various assays, including DPPH radical scavenging and lipid peroxidation inhibition. Compound 1j was particularly noted for its ability to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenate .

The neuroprotective and antioxidant activities are believed to stem from:

- Radical Scavenging : The presence of methoxy and hydroxyl groups enhances the ability to neutralize reactive oxygen species (ROS).

- Modulation of Neurotransmitter Systems : By acting on NMDA receptors, these compounds can mitigate excitotoxicity, a key factor in neurodegenerative diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

Q & A

Q. What are the critical steps and challenges in synthesizing 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide?

The synthesis typically involves:

- Coupling reactions : Amide bond formation between the benzofuran-2-carboxylic acid derivative and the thiophene-substituted amine, often using coupling agents like EDCI/HOBt .

- Purification : Column chromatography or recrystallization to isolate the product, with yield optimization dependent on solvent polarity (e.g., acetonitrile or THF) and temperature control .

- Challenges : Steric hindrance from the thiophene substituents may reduce reaction efficiency, requiring excess reagents or prolonged reaction times .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Key methods include:

- NMR spectroscopy : To confirm substituent positions (e.g., methoxy group at C7, thiophene moieties) via and chemical shifts .

- X-ray crystallography : Resolves 3D conformation, including dihedral angles between benzofuran and thiophene rings (e.g., angles <15° indicate planarity) .

- Mass spectrometry : Validates molecular weight (e.g., expected [M+H] ~420–430 Da) .

Q. What are the primary chemical reactions this compound undergoes, and how are they optimized?

Common reactions include:

- Oxidation : Thiophene rings may oxidize to sulfoxides using m-chloroperbenzoic acid, monitored via TLC .

- Hydrolysis : Acidic/alkaline conditions cleave the amide bond, requiring pH control to avoid decomposition .

- Substitution : Nucleophilic attack at the benzofuran carbonyl group, tested with amines or thiols under inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

Methodologies involve:

- Bioisosteric replacement : Swapping thiophene with furan or phenyl groups to assess potency changes in cytotoxicity assays (e.g., IC values against HeLa cells) .

- Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (e.g., methoxy oxygen) using software like Schrodinger’s Phase .

- Metabolic stability tests : Incubating with liver microsomes to evaluate CYP450-mediated degradation, guiding methyl or fluorine substitutions .

Q. What computational strategies predict binding modes of this compound with kinase targets like EGFR or CDK2?

Approaches include:

- Molecular docking : Using AutoDock Vina to simulate interactions with ATP-binding pockets, prioritizing residues (e.g., Lys721 in EGFR) for mutagenesis validation .

- MD simulations : Assessing complex stability over 100 ns trajectories (AMBER force field) to identify persistent hydrogen bonds or π-π stacking .

- QSAR models : Correlating logP values with inhibitory activity to design derivatives with improved permeability .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?

Solutions include:

- Standardized assays : Repeating dose-response curves under identical conditions (e.g., 48 h incubation, 10% FBS) to minimize variability .

- Orthogonal validation : Combining MTT assays with flow cytometry (apoptosis) or Western blotting (target phosphorylation) .

- Batch analysis : Verifying compound purity (>95% via HPLC) to exclude impurities as confounding factors .

Q. What strategies stabilize this compound under physiological conditions for in vivo studies?

- Formulation : Use of PEGylated liposomes to enhance solubility and reduce plasma protein binding .

- Prodrug design : Masking the amide as a tert-butyl carbamate, cleaved enzymatically in target tissues .

- pH adjustment : Buffering to pH 6.5–7.4 in saline to prevent hydrolysis during administration .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity studies between 2D vs. 3D cell models?

- 3D spheroid penetration : Use confocal microscopy with fluorescent analogs to quantify intracellular accumulation differences .

- Hypoxia effects : Measure HIF-1α levels in 3D models; poor activity may require hypoxia-activated prodrug derivatives .

- Matrix interference : Test compound activity in collagen- or Matrigel-embedded cultures to mimic in vivo barriers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | EDCI, HOBt, DMF, 0°C → RT, 12 h | 65–70 | |

| Crystallization | Acetonitrile, slow evaporation | 85 | |

| Oxidation (S→O) | m-CPBA, CHCl, 0°C, 2 h | 40 |

Q. Table 2. Computational Predictions vs. Experimental Data

| Parameter | Predicted Value | Experimental Value | Deviation |

|---|---|---|---|

| LogP | 3.2 | 3.5 | +0.3 |

| EGFR binding energy | -9.8 kcal/mol | -10.1 kcal/mol | -0.3 |

| Aqueous solubility | 0.12 mg/mL | 0.09 mg/mL | -0.03 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.